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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of STOCK2S-26016, a known inhibitor of the

With-No-Lysine (WNK) signaling pathway, with alternative compounds. The information

presented is based on published experimental data to assist researchers in selecting the most

appropriate tools for their studies of WNK signaling, a critical regulator of ion homeostasis and

blood pressure.

Introduction to STOCK2S-26016
STOCK2S-26016 is a small molecule inhibitor that disrupts the interaction between WNK

kinases (WNK1 and WNK4) and Ste20-related proline-alanine-rich kinase (SPAK), a key

downstream effector in the WNK signaling cascade.[1] By inhibiting this protein-protein

interaction, STOCK2S-26016 prevents the phosphorylation and subsequent activation of SPAK

and its downstream targets, the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter

(NCC).[1]

Performance Comparison of WNK Pathway
Inhibitors
The reproducibility and efficacy of STOCK2S-26016 can be evaluated by comparing its

performance with other known inhibitors of the WNK signaling pathway. The following tables

summarize key quantitative data from in vitro and cellular assays.
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Compound Target Assay Type IC50 Reference

STOCK2S-

26016

WNK4-SPAK

Binding

Fluorescence

Correlation

Spectroscopy

16 µM [1]

STOCK2S-

26016

WNK1-SPAK

Binding

Fluorescence

Correlation

Spectroscopy

34.4 µM [1]

STOCK1S-

50699

WNK4-SPAK

Binding

Fluorescence

Correlation

Spectroscopy

37 µM [1]

STOCK1S-

50699

WNK1-SPAK

Binding

Fluorescence

Correlation

Spectroscopy

30.6 µM [1][2]

WNK463
WNK1, WNK2,

WNK3, WNK4
Kinase Assay

Pan-WNK

inhibitor

Rafoxanide SPAK/OSR1
In vitro kinase

assay
~1 µM

Closantel SPAK/OSR1
In vitro kinase

assay
0.77 µM [3]

Table 1: In Vitro Inhibition of WNK Pathway Components. This table provides a direct

comparison of the inhibitory concentrations (IC50) of STOCK2S-26016 and its alternatives in

biochemical assays.
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Compound Cell Line Assay Key Finding Reference

STOCK2S-

26016

mpkDCT,

MOVAS

SPAK,

NCC/NKCC1

Phosphorylation

Dose-dependent

inhibition of

phosphorylation

under hypotonic

shock.

[1]

STOCK1S-

50699

mpkDCT,

MOVAS

SPAK,

NCC/NKCC1

Phosphorylation

Dose-dependent

inhibition of

phosphorylation

under hypotonic

shock.

[1]

STOCK2S-

26016
HEK293

SPAK/OSR1,

NKCC1

Phosphorylation

Did not suppress

phosphorylation

induced by

hypotonic low

chloride

conditions.

[4]

STOCK1S-

50699
HEK293

SPAK/OSR1,

NKCC1

Phosphorylation

Suppressed

phosphorylation

induced by

hypotonic low

chloride

conditions.

[4]

Table 2: Cellular Activity of WNK Pathway Inhibitors. This table highlights a critical difference in

the cellular efficacy of STOCK2S-26016 and STOCK1S-50699 under specific experimental

conditions. While both compounds were initially reported to inhibit SPAK and its downstream

targets in cultured cells, subsequent studies revealed that only STOCK1S-50699 was effective

in suppressing SPAK/OSR1 and NKCC1 phosphorylation induced by hypotonic low chloride

conditions.[4] This suggests that the experimental context is crucial for the activity of

STOCK2S-26016.
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To ensure the reproducibility of experiments involving WNK signaling inhibitors, detailed

methodologies are essential. The following are protocols adapted from the primary literature

describing the characterization of STOCK2S-26016.

In Vitro WNK-SPAK Binding Assay (Fluorescence
Correlation Spectroscopy)
This protocol is based on the method used for the initial discovery of STOCK2S-26016.[1]

Reagents:

TAMRA-labeled WNK4 peptide (containing the RFQV motif)

GST-tagged SPAK C-terminal domain (GST-SPAK-CCT)

Assay buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween 20

Test compounds (STOCK2S-26016 and others) dissolved in DMSO.

Procedure:

Prepare a solution containing 10 nM TAMRA-WNK4 peptide and 100 nM GST-SPAK-CCT

in the assay buffer.

Add test compounds at various concentrations (e.g., 1.5–200 µM). The final DMSO

concentration should be kept constant across all wells.

Incubate the mixture at room temperature for 10 minutes.

Measure the diffusion time of the TAMRA-WNK4 peptide using a fluorescence correlation

spectrometer. An increase in diffusion time indicates binding to the larger GST-SPAK-CCT

protein.

Calculate the percentage of inhibition based on the change in diffusion time in the

presence of the compound compared with the DMSO control.

Determine the IC50 value by fitting the dose-response data to a logistical equation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://mhlw-grants.niph.go.jp/system/files/2014/143041/201413004B/201413004B0007.pdf
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2633875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell-Based Assay for SPAK and NCC/NKCC1
Phosphorylation
This protocol is designed to assess the cellular activity of WNK signaling inhibitors.[1]

Cell Culture and Treatment:

Culture mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle

(MOVAS) cells in appropriate media.

Seed cells in 12-well plates and grow to confluence.

Pre-incubate the cells with various concentrations of the test compound (e.g., STOCK2S-
26016) or DMSO for 1 hour.

Induce WNK signaling by exposing the cells to hypotonic medium (e.g., 170 mOsm/kg

H₂O) for 45 minutes.

Protein Extraction and Western Blotting:

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-SPAK (Thr233), total

SPAK, phospho-NCC (Thr53), total NCC, phospho-NKCC1 (Thr203/207/212), and total

NKCC1.

Use appropriate secondary antibodies and a chemiluminescence detection system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Visualizing the WNK Signaling Pathway and
Experimental Logic
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To provide a clearer understanding of the mechanisms of action and experimental design, the

following diagrams were generated using Graphviz.
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Caption: The WNK-SPAK signaling pathway and points of inhibition.
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Caption: Workflow for in vitro and cellular screening of WNK inhibitors.

Conclusion
STOCK2S-26016 is a valuable tool for studying the WNK signaling pathway, particularly for its

ability to disrupt the WNK-SPAK protein-protein interaction in vitro. However, researchers

should be aware of the potential for reduced efficacy in certain cellular contexts, as evidenced

by its comparison with STOCK1S-50699. For experiments conducted under hypotonic low

chloride conditions, STOCK1S-50699 may represent a more reliable alternative. The selection

of an appropriate inhibitor should be guided by the specific experimental goals and conditions.

The detailed protocols and comparative data provided in this guide aim to enhance the

reproducibility of experiments in this important area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Reproducibility of WNK
Signaling Inhibition Using STOCK2S-26016]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2633875#reproducibility-of-experiments-using-
stock2s-26016]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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